molecular formula C10H11BO4 B1586446 [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid CAS No. 380430-58-0

[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

Cat. No.: B1586446
CAS No.: 380430-58-0
M. Wt: 206.00 g/mol
InChI Key: BIKAXBPCHWDATP-UHFFFAOYSA-N
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Description

[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H11BO4. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of both a boronic acid group and a conjugated enone system makes it a versatile intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromoanisole and 3-methoxyacrolein.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 4-bromoanisole and a boronic acid derivative. This reaction is catalyzed by palladium and typically uses a base such as potassium carbonate in an aqueous or organic solvent.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the enone functionality, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: As a boronic acid derivative, it readily participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation: The enone group can undergo oxidation reactions to form various oxidized products.

    Reduction: The enone group can also be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Products: Formed through oxidation of the enone group.

    Alcohols: Formed through reduction of the enone group.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine

    Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

    Agriculture: Explored for its potential in the synthesis of agrochemicals.

Mechanism of Action

The primary mechanism of action for [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The enone group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar structure but lacks the enone functionality.

    (E)-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

The unique combination of a boronic acid group and a conjugated enone system in [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid makes it particularly valuable in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKAXBPCHWDATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=CC(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378492
Record name [4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-58-0
Record name [4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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